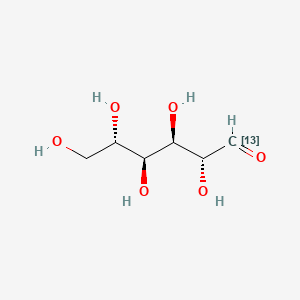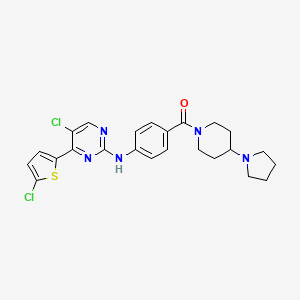
Chlorothalonil-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
氯代酞腈-13C2 是氯代酞腈的标记版本,氯代酞腈是一种主要用作广谱杀菌剂的有机化合物。 氯代酞腈-13C2 特别用碳-13 同位素标记,使其可用于各种研究应用,特别是在追踪和研究氯代酞腈在不同环境中的行为方面 .
准备方法
合成路线和反应条件
氯代酞腈的制备涉及使用间苯二甲腈、氮气、氯气和特殊的氨氧化催化剂。该工艺利用流化床和固定床技术。反应条件包括 280°C 到 300°C 的温度范围和 0.05 到 0.08 MPa 的压力范围。 所使用的催化剂是一种特殊的氨氧化催化剂,反应时间约为一小时 .
工业生产方法
氯代酞腈的工业生产遵循类似的方法,使用流化床和固定床技术以确保高产量和产品纯度。 该工艺旨在最大限度地减少环境污染,并最大限度地利用原材料 .
化学反应分析
反应类型
氯代酞腈会发生各种化学反应,包括:
氧化: 氯代酞腈可以被氧化形成不同的代谢产物。
还原: 还原反应会导致形成氯化程度较低的化合物。
取代: 氯代酞腈可以发生取代反应,特别是与亲核试剂的反应。
常用试剂和条件
这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 条件因具体反应而异,但通常涉及受控温度和 pH 水平 .
主要形成的产物
科学研究应用
氯代酞腈-13C2 由于其标记的碳-13 同位素而被广泛用于科学研究。它的一些应用包括:
化学: 用于追踪和研究氯代酞腈在不同化学反应中的行为。
生物学: 用于研究氯代酞腈对生物系统的影响,包括其对土壤微生物和酶活性的影响
作用机制
氯代酞腈通过与谷胱甘肽反应,形成谷胱甘肽加合物,并消除盐酸来发挥其作用。 这种反应会消耗细胞谷胱甘肽,并通过与甘油醛-3-磷酸脱氢酶结合来抑制糖酵解,导致细胞死亡 .
相似化合物的比较
氯代酞腈-13C2 由于其碳-13 标记而具有独特性,这使得可以进行详细的追踪和研究。类似的化合物包括:
- 苯腈
- 六氯苯
- 二氯苯
- 氯苯
属性
分子式 |
C8Cl4N2 |
|---|---|
分子量 |
267.9 g/mol |
IUPAC 名称 |
2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/i1+1,2+1 |
InChI 键 |
CRQQGFGUEAVUIL-ZDOIIHCHSA-N |
手性 SMILES |
[13C](#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)[13C]#N)Cl |
规范 SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




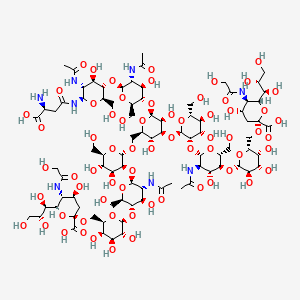
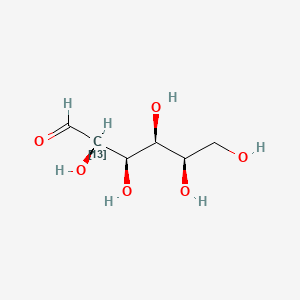

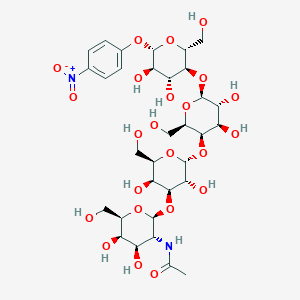
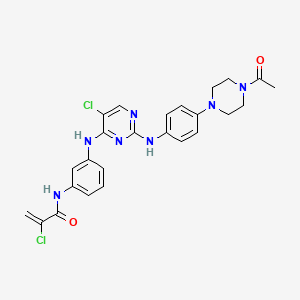
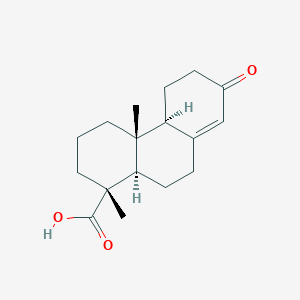

![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)

